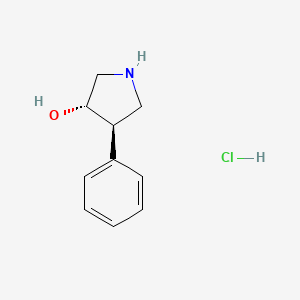

(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride

CAS No.: 1008112-09-1

Cat. No.: VC2295879

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008112-09-1 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (3S,4R)-4-phenylpyrrolidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1 |

| Standard InChI Key | PXQNESYPIZUPHU-BAUSSPIASA-N |

| Isomeric SMILES | C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.Cl |

| SMILES | C1C(C(CN1)O)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1C(C(CN1)O)C2=CC=CC=C2.Cl |

Introduction

Chemical Properties and Structure

(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride possesses well-defined chemical properties that determine its behavior in different environments and applications. The key chemical characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1008112-09-1 |

| Alternative CAS Number | 2307749-52-4 |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (3S,4R)-4-phenylpyrrolidin-3-ol;hydrochloride |

| InChI | InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1 |

| European Community (EC) Number | 847-610-0 |

The stereochemical designation (3S,4R) indicates the specific spatial arrangement of the hydroxyl group at position 3 (S configuration) and the phenyl group at position 4 (R configuration) of the pyrrolidine ring . This stereochemistry is crucial for its potential biological activity and applications in stereoselective synthesis of pharmaceutical compounds.

Structurally, the compound consists of a five-membered pyrrolidine ring with a phenyl substituent at the 4-position and a hydroxyl group at the 3-position. The nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with the chloride counterion, resulting in the hydrochloride salt form. This salt formation increases the compound's solubility in aqueous solutions, which is particularly advantageous for biological assays and pharmaceutical applications requiring water solubility.

Biological and Pharmacological Activities

Related pyrrolidine derivatives have been studied for their:

-

Interactions with neurotransmitter systems, particularly monoamine neurotransmitters

-

Affinity to dopamine transporters and other neurological targets

-

Potential therapeutic applications in central nervous system disorders

The hydroxyl group at the 3-position of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride can participate in hydrogen bonding interactions with potential biological targets, while the phenyl group at the 4-position may engage in hydrophobic or π-π stacking interactions with aromatic residues in proteins. These structural features could contribute to the compound's potential biological activity, although further research is needed to fully characterize its pharmacological profile.

Applications in Pharmaceutical Research

(3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride serves as a valuable building block in organic synthesis and pharmaceutical development. Its applications in research settings include:

-

Use as an intermediate in the synthesis of complex pharmaceutical compounds with specific stereochemical requirements

-

Development of stereochemically pure therapeutic agents where the spatial arrangement of molecular components is critical for activity

-

Structural component in compounds targeting specific biological pathways where stereochemistry influences receptor binding

Evidence of its utility as a building block can be observed in more complex molecules that incorporate the (3S,4R)-4-phenylpyrrolidin-3-yl moiety. For example, 4-chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]methyl}benzamide represents a more elaborate compound that utilizes this structural component . This complex molecule demonstrates how (3S,4R)-4-phenylpyrrolidin-3-ol can contribute to the development of potential pharmaceutical agents with precisely defined stereochemical requirements.

The incorporation of the (3S,4R)-4-phenylpyrrolidin-3-yl group in such complex structures suggests that the parent compound plays an important role as a synthetic intermediate in pharmaceutical research, potentially contributing to the development of compounds with targeted biological activities.

Comparison with Similar Compounds

To better understand the unique properties of (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride, it is valuable to compare it with structurally related compounds. One such compound is rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, which shares the core pyrrolidine structure but differs in its functional group at the 3-position .

| Compound | Functional Group at 3-Position | Stereochemistry | Potential Applications |

|---|---|---|---|

| (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride | Hydroxyl (-OH) | (3S,4R) | Building block in medicinal chemistry; potential hydrogen bonding interactions |

| rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride | Nitrile (-CN) | Racemic mixture of (3R,4S) | More extensively studied for biological interactions; reactive nitrile group for further modifications |

The presence of the hydroxyl group in (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride versus the nitrile group in the related compound results in different chemical properties, including hydrogen bonding capabilities, electronic distribution, and potential for further chemical transformations. These differences influence the specific applications for which each compound is best suited in pharmaceutical research and organic synthesis.

The hydroxyl group in (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride provides a hydrogen bond donor and acceptor site, potentially enhancing water solubility and interactions with biological targets. In contrast, the nitrile group in related compounds offers different electronic properties and serves as a potential reactive site for further chemical modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume